2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol
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Overview
Description
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL is a complex organic compound with the molecular formula C24H33N3O3Si and a molecular weight of 439.62 g/mol . This compound is known for its unique structure, which includes a benzotriazole moiety, a tert-butyl group, and a dimethylvinylsilanyl group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves several steps. One common synthetic route includes the following steps:
Formation of the benzotriazole moiety: This step involves the reaction of an appropriate aromatic amine with nitrous acid to form the benzotriazole ring.
Introduction of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the dimethylvinylsilanyl group: This step involves the reaction of the intermediate compound with a vinylsilane reagent under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. The tert-butyl and dimethylvinylsilanyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL can be compared with similar compounds such as:
2-tert-Butyl-4-[3-(dimethylvinylsilanyl)propoxy]-6-(5-methoxybenzotriazol-2-yl)-phenol: This compound has a similar structure but may differ in specific functional groups or substituents.
2-tert-Butyl-4-[3-(dimethylvinylsilanyl)propoxy]-6-(5-methoxybenzotriazol-2-yl)-phenol: Another similar compound with slight variations in its chemical structure.
These comparisons highlight the uniqueness of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL in terms of its specific functional groups and overall stability.
Properties
Molecular Formula |
C24H33N3O3Si |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[3-[ethenyl(dimethyl)silyl]propoxy]-6-(5-methoxybenzotriazol-2-yl)phenol |
InChI |
InChI=1S/C24H33N3O3Si/c1-8-31(6,7)13-9-12-30-18-14-19(24(2,3)4)23(28)22(16-18)27-25-20-11-10-17(29-5)15-21(20)26-27/h8,10-11,14-16,28H,1,9,12-13H2,2-7H3 |
InChI Key |
NAMSZFOHELZSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OCCC[Si](C)(C)C=C)N2N=C3C=CC(=CC3=N2)OC)O |
Origin of Product |
United States |
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